WAY-648936
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Overview
Description
WAY-648936 is a bioactive molecule with the chemical formula C₁₇H₂₁N₃O₄. Its CAS number is 796888-73-8 . As an active compound, it has garnered interest in scientific research and drug development.
Preparation Methods
Synthetic Routes:: Unfortunately, specific synthetic routes for WAY-648936 are not widely documented in the public domain. researchers have likely developed proprietary methods to synthesize this compound.
Industrial Production:: Similarly, information on industrial-scale production methods remains limited. Industrial processes for this compound may involve modifications of existing synthetic routes or entirely novel approaches.
Chemical Reactions Analysis
WAY-648936 likely undergoes various chemical reactions. Here are some potential reaction types:
Oxidation and Reduction Reactions: These transformations could modify functional groups within the molecule.
Substitution Reactions: this compound might participate in nucleophilic or electrophilic substitutions.
Common Reagents and Conditions: Specific reagents and conditions used in these reactions are proprietary. Researchers would optimize these parameters for efficiency and yield.
Major Products: The products formed from these reactions would depend on the specific reaction type and conditions.
Scientific Research Applications
WAY-648936’s versatility extends across scientific disciplines:
Biology: It may serve as a tool compound to investigate cellular processes or pathways.
Medicine: this compound could be a lead compound for drug discovery, targeting specific diseases.
Industry: Its unique properties may find applications in materials science or other industrial sectors.
Mechanism of Action
The precise mechanism by which WAY-648936 exerts its effects remains undisclosed. Researchers likely investigate its interactions with molecular targets and signaling pathways. Further studies are needed to unravel its mode of action.
Comparison with Similar Compounds
WAY-648936’s distinct features set it apart from other compounds. Unfortunately, without direct comparisons, we cannot highlight specific analogs. researchers may explore related molecules to understand its uniqueness.
Properties
IUPAC Name |
2-[3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-oxopropyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c21-12-11-18-7-9-19(10-8-18)15(22)5-6-20-16(23)13-3-1-2-4-14(13)17(20)24/h1-4,21H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWRLPDFNRKQJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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